molecular formula C9H11NO B14270454 (1-Phenylaziridin-2-yl)methanol CAS No. 152494-12-7

(1-Phenylaziridin-2-yl)methanol

Cat. No.: B14270454
CAS No.: 152494-12-7
M. Wt: 149.19 g/mol
InChI Key: IGDGFTDCFCGNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylaziridin-2-yl)methanol is an organic compound that features an aziridine ring attached to a phenyl group and a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenyl group and the hydroxyl group in this compound makes it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Phenylaziridin-2-yl)methanol can be synthesized through several methods, including the reaction of phenylaziridine with formaldehyde under basic conditions. Another approach involves the ring-opening of epoxides with aziridines in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylaziridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Phenylaziridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylaziridin-2-yl)methanol involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the aziridine ring, phenyl group, and hydroxyl group. This combination imparts specific reactivity and properties that are not present in simpler aziridine derivatives. The presence of the phenyl group enhances its stability and potential interactions in biological systems, while the hydroxyl group provides additional sites for chemical modification .

Properties

CAS No.

152494-12-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1-phenylaziridin-2-yl)methanol

InChI

InChI=1S/C9H11NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

IGDGFTDCFCGNMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.